molecular formula C22H24ClN3O B295920 5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295920
M. Wt: 381.9 g/mol
InChI Key: UFLLBSDKWWYLBB-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a dipropylamino group, and an imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 3-chlorobenzaldehyde with dipropylamine to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the imidazoline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Known for its serotonin receptor binding properties.

    1-(3-Chlorophenyl)-1-phenyl-1-propanol: Used in the synthesis of other organic compounds.

    5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Studied for its potential biological activities.

Uniqueness

5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)imidazol-4-one

InChI

InChI=1S/C22H24ClN3O/c1-3-13-25(14-4-2)22-24-20(15-17-9-6-5-7-10-17)21(27)26(22)19-12-8-11-18(23)16-19/h5-12,15-16H,3-4,13-14H2,1-2H3/b20-15-

InChI Key

UFLLBSDKWWYLBB-HKWRFOASSA-N

Isomeric SMILES

CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl

SMILES

CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl

Canonical SMILES

CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl

Origin of Product

United States

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